Dowco 133

Description

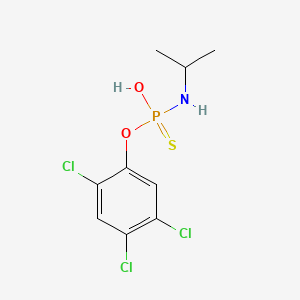

Structure

3D Structure

Properties

CAS No. |

35944-83-3 |

|---|---|

Molecular Formula |

C9H11Cl3NO2PS |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

N-[hydroxy-(2,4,5-trichlorophenoxy)phosphinothioyl]propan-2-amine |

InChI |

InChI=1S/C9H11Cl3NO2PS/c1-5(2)13-16(14,17)15-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3,(H2,13,14,17) |

InChI Key |

IFPRLVXXXTYJQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NP(=S)(O)OC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Mechanisms for Dowco 133

Monomer Selection and Precursor Synthesis in Phosphorus-Containing Polymers

The synthesis of phosphorus-containing polymers begins with the careful selection and preparation of appropriate monomers. Unlike the specified "Dowco 133," these monomers typically contain reactive functional groups that enable polymerization. Common classes of phosphorus-containing monomers include:

Cyclic Phosphates, Phosphonates, and Phosphoramidates: These are widely used in ring-opening polymerization (ROP). Their synthesis often involves the reaction of phosphorus oxychloride or related phosphorus halides with diols, amino alcohols, or diamines to form a cyclic ester or amide structure.

Vinyl Phosphorus Compounds: Monomers such as vinylphosphonic acid and its esters are suitable for radical or anionic polymerization. These are typically synthesized through reactions like the Michaelis-Arbuzov reaction followed by elimination.

Phosphazenes: The most common precursor for polyphosphazenes is hexachlorocyclotriphosphazene (NPCl₂)₃, which is synthesized from phosphorus pentachloride and ammonium chloride.

Controlled Polymerization Techniques for Block Copolymer Architecture

The architecture of phosphorus-containing polymers can be precisely controlled using various modern polymerization techniques, enabling the synthesis of block copolymers with tailored properties.

Anionic Polymerization Approaches

Anionic polymerization is a key technique for certain phosphorus-containing monomers, particularly those with electron-withdrawing groups that can stabilize an anionic propagating center. Vinyl phosphorus monomers can be polymerized using strong nucleophilic initiators like organolithium compounds. This method can proceed as a living polymerization, allowing for the sequential addition of different monomers to form well-defined block copolymers.

Ring-Opening Polymerization (ROP) Strategies

Ring-opening polymerization is the most prevalent method for synthesizing a wide range of phosphorus-containing polymers, especially polyesters and polyamides.

| Polymerization Type | Monomer Class | Initiator/Catalyst Examples | Key Features |

| Anionic ROP | Cyclic Phosphates, Thiophosphates | Alkoxides, Organometallics | Can be living, allows for block copolymer synthesis. |

| Cationic ROP | Cyclic Phosphites | Alkyl halides | Less common due to side reactions. |

| Coordination ROP | Cyclic Phosphates, Lactones | Metal complexes (e.g., Sn, Al, Zn) | Offers good control over molar mass and dispersity. |

Post-Polymerization Modification and Functionalization Strategies

Once the polymer backbone is synthesized, its properties can be further tailored through post-polymerization modification. This is a crucial step for introducing specific functionalities. A prime example is the modification of poly(dichlorophosphazene), where the chlorine atoms on the phosphorus backbone are highly reactive and can be substituted with a wide variety of nucleophiles, such as alkoxides, aryloxides, and amines. This allows for the creation of a vast library of polymers with diverse properties from a single precursor polymer.

Scale-Up and Industrial Synthesis Considerations for Polymeric Materials

The transition from laboratory-scale synthesis to industrial production of phosphorus-containing polymers presents several challenges. Key considerations include:

Monomer Purity: The purity of the starting monomers is critical, as impurities can significantly affect the polymerization process and the final properties of the material.

Reaction Conditions: Maintaining precise control over reaction parameters such as temperature, pressure, and catalyst concentration is essential for achieving consistent product quality on a large scale.

Solvent Selection and Recycling: The choice of solvent can impact reaction kinetics, polymer solubility, and environmental footprint. Efficient solvent recovery and recycling systems are crucial for sustainable industrial production.

Purification of the Final Polymer: Removing residual monomer, catalyst, and solvent from the final polymer product is necessary to meet the required specifications for various applications.

Physicochemical Principles Governing Dowco 133 Performance

Surface Activity and Interfacial Phenomena

Surface activity is a defining characteristic of DOWFAX™ DF 133 due to its amphiphilic structure, possessing both hydrophilic polyoxyethylene and hydrophobic polyoxypropylene blocks. This structure facilitates adsorption at interfaces, leading to a reduction in surface tension. nih.govscribd.com The ability to lower surface tension is crucial for its function as a defoamer and wetting agent. nih.gov

Adsorption Kinetics at Liquid-Air Interfaces

The adsorption of surfactants at the liquid-air interface is a dynamic process governed by the rate at which surfactant molecules migrate from the bulk solution to the interface and arrange themselves. While specific data on the adsorption kinetics of DOWFAX™ DF 133 is not available in the provided search results, the general principles for nonionic polyglycol surfactants apply. Adsorption kinetics are influenced by factors such as surfactant concentration, temperature, diffusion rates, and the energy barrier for adsorption. At concentrations below the critical micelle concentration (CMC), the surface tension of a solution decreases as the surface concentration of the surfactant increases over time until equilibrium is reached. researchgate.net

Micelle Formation and Critical Micelle Concentration (CMC) Studies

Micelle formation is a phenomenon where surfactant molecules aggregate in the bulk solution above a certain concentration, the Critical Micelle Concentration (CMC). researchgate.net This occurs when the concentration of surfactant at the interface reaches saturation, and excess molecules are driven to self-assemble into micelles to minimize contact between their hydrophobic tails and water. researchgate.netuscg.mil

However, a key characteristic noted for DOWFAX™ DF 133 is that it is described as a "non-detergent surfactant" that lowers surface tension but does not allow for micelle formation and detergency. researchgate.netreadthedocs.io This indicates that while it exhibits surface activity and reduces surface tension, its molecular structure or properties prevent the formation of stable micellar aggregates in solution, a behavior that distinguishes it from many conventional surfactants. Therefore, studies on the CMC of DOWFAX™ DF 133 in the traditional sense of micelle formation would not be applicable based on this description.

Rheological Behavior of Dowco 133 Solutions and Formulations

The rheological behavior of DOWFAX™ DF 133 solutions and formulations, which describes their flow and deformation characteristics, is influenced by the presence of the polyglycol polymer. Polyglycols are known to impact viscosity. scribd.com DOWFAX™ DF 133 itself is described as a viscous liquid at room temperature. nih.gov

While detailed rheological studies specifically on DOWFAX™ DF 133 solutions are not provided in the search results, the rheological behavior of polymer solutions, including polyglycols, is generally complex and concentration- and temperature-dependent. Factors such as molecular weight, polymer architecture (like block copolymer structure), and interactions with the solvent and other components in a formulation play significant roles. Nonionic polymers can affect viscosity, and in some cases, at higher concentrations or specific temperatures, they can lead to changes in solution behavior, although the description of DF 133 as not forming micelles suggests it may not exhibit the complex viscoelastic behavior often associated with micellar solutions.

Phase Behavior and Cloud Point Analysis in Aqueous Systems

DOWFAX™ DF 133 exhibits inverse water solubility, a characteristic common to many nonionic surfactants, particularly polyglycols with a balance of ethylene (B1197577) oxide and propylene (B89431) oxide units. nih.govscribd.com This means its solubility in water decreases as temperature increases. The cloud point is the temperature at which an aqueous solution of a nonionic surfactant becomes turbid due to the phase separation of the surfactant. scribd.com This phenomenon is a result of the dehydration of the polyoxyethylene chains at elevated temperatures, leading to decreased water solubility and aggregation of surfactant molecules.

For DOWFAX™ DF 133, the cloud point in a 1 wt% aqueous solution is reported to be approximately 23°C. nih.gov Another source lists a cloud point of <4°C at 1% aqueous and 33°C at 10% in a solution of 25% diethylene glycol butyl ether in water. nih.gov The cloud point is an important parameter for determining the effective temperature range for applications of DOWFAX™ DF 133 in aqueous systems, as its performance can be affected by this phase transition.

Interactions with Diverse Chemical Systems

The chemical structure of DOWFAX™ DF 133, as a nonionic polyglycol block copolymer, generally imparts good chemical stability. scribd.com This stability is important for its performance in various formulations and environments.

Performance and Stability in Oxidizing Systems

The performance and stability of Chlorpyrifos in oxidizing systems are critical factors influencing its environmental fate and persistence. Chlorpyrifos, an organophosphorothioate, is susceptible to oxidation, particularly at the phosphorothioate (B77711) (P=S) double bond, leading to the formation of its oxon analog, chlorpyrifos-oxon (P=O) mdpi.comoup.com. This transformation is significant because chlorpyrifos-oxon is generally more toxic than the parent compound oup.comnih.gov.

Oxidation of Chlorpyrifos can occur through various pathways, including reactions with atmospheric oxidants, chemical oxidizers in water, and biological processes. In the atmosphere, Chlorpyrifos can react with photochemically produced hydroxyl radicals (•OH), with an estimated airborne half-life of 4.2 hours researchgate.net. Heterogeneous oxidation by OH radicals in the atmosphere can degrade Chlorpyrifos relatively rapidly, with calculated lifetimes around 2 days rsc.org. Ozone is another atmospheric oxidant that can contribute to the degradation of Chlorpyrifos rsc.org.

In aqueous systems, Chlorpyrifos can undergo oxidation through processes like chlorination and advanced oxidation processes (AOPs). Chlorination, commonly used in water treatment, can rapidly oxidize Chlorpyrifos to chlorpyrifos-oxon in the presence of free chlorine oup.comresearchgate.netepa.gov. Hypochlorous acid (HOCl) is identified as the primary oxidant in this process, and the oxidation is more rapid at lower pH values (below the pKa of HOCl at 7.5) oup.comresearchgate.netepa.gov. Studies have determined apparent second-order rate constants for the reaction of Chlorpyrifos with chlorine in water, showing a significant reaction rate at neutral pH nih.gov. For instance, an apparent second-order rate constant of 110.9 M⁻¹ s⁻¹ at 20°C and pH 7 has been reported for the reaction of Chlorpyrifos with chlorine nih.gov.

Advanced Oxidation Processes (AOPs) utilizing strong oxidants like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) are effective in degrading Chlorpyrifos in water mdpi.comnih.goviwaponline.comresearchgate.net. These processes involve complex reaction mechanisms, including the addition of radicals to the P=S bond and hydrogen abstraction mdpi.com. The efficiency of AOPs is influenced by factors such as pH, temperature, and the concentration of the oxidant and catalyst (in the case of Fenton or photo-Fenton processes) nih.govscielo.org.za. For example, Fenton and photo-Fenton processes, which generate hydroxyl radicals from hydrogen peroxide and iron ions, show optimal performance at acidic pH (around pH 3) nih.govscielo.org.za. UV/hydrogen peroxide photolysis also leads to the formation of hydroxyl radicals, contributing to Chlorpyrifos degradation nih.gov. Studies have investigated the kinetics of Chlorpyrifos degradation by various AOPs, reporting pseudo-first-order kinetics in some cases iwaponline.comcerist.dz.

Detailed research findings on the degradation kinetics of Chlorpyrifos in the presence of different oxidizing agents highlight the variability in its stability depending on the specific conditions.

Data Tables:

The following table summarizes some reported kinetic data for Chlorpyrifos degradation in oxidizing systems:

| Oxidizing System | Conditions | Observed Kinetic Order | Rate Constant / Half-life | Primary Degradation Product(s) | Source |

| Free Chlorine in Water | 20°C, pH 7 | Second-order (apparent) | 110.9 M⁻¹ s⁻¹ | Chlorpyrifos-oxon, TCP | nih.gov |

| HOCl in Water | Below pH 7.5 | - | Rapid oxidation | Chlorpyrifos-oxon | oup.comresearchgate.netepa.gov |

| OH radicals (Atmospheric) | Gaseous phase | - | Half-life: ~4.2 hours | Chlorpyrifos-oxon | researchgate.net |

| OH radicals (Atmospheric) | Heterogeneous phase | - | Lifetime: ~2 days | Chlorpyrifos-oxon, TCP | rsc.org |

| UV/H₂O₂ (Aqueous) | pH 5, 100 mg TiO₂, UV (16 W, 251 nm) | Pseudo-first-order | - | - | nih.gov |

| UV/Fenton (Aqueous) | Optimal conditions (pH 3.5, H₂O₂ 0.01 M, Fe³⁺ 10 mg/l), Solar light | - | Total degradation in 15-60 minutes | Chlorpyrifos-oxon (minor) | nih.govresearchgate.net |

| Fenton (Aqueous) | pH 3, 35°C, H₂O₂ 120 mg/min, Fe²⁺ 5.0 mM | Pseudo-second-order (COD) | Strongly dependent on conditions | - | scielo.org.za |

| Persulfate (Activated) | Room temperature | - | Rate constants with •OH and SO₄•⁻ provided | TCP | mdpi.com |

| Hydrogen Peroxide | 100 ppm in water | - | 72% reduction from cauliflower in 20 mins | No toxic by-products reported | itjfs.comnih.gov |

Note: The reported kinetics and half-lives can vary significantly based on specific experimental conditions, matrix (water, soil, air), and the presence of other substances.

The degradation products formed during oxidation can also undergo further transformation. Chlorpyrifos-oxon, for instance, can be hydrolyzed to TCP researchgate.netepa.gov. The stability of these degradation products in oxidizing systems is also a subject of research.

Mechanisms of Action As a Foam Control Agent

Foam Destabilization Mechanisms

Foam destabilization by antifoam agents like Dowco 133 involves a sequence of events that compromise the integrity of the foam lamellae (bubble walls). The effectiveness of an antifoam is linked to its ability to enter and spread within these films, ultimately leading to their thinning and rupture.

For an antifoam agent to effectively destabilize foam, it must be able to enter the foam film and spread across its surface. This ability is often described by the entering and spreading coefficients. The entering coefficient determines if the antifoam droplet can penetrate the air-liquid interface of the foam film. A positive entering coefficient indicates that entry is favorable. Once inside the film, the spreading coefficient dictates whether the antifoam will spread across the surface. A positive spreading coefficient suggests that the antifoam will spread, displacing the foam-stabilizing surfactants. ywlchemical.com

Polyalkylene glycol-based antifoams, including EO/PO copolymers like this compound, are generally designed to have a low surface tension compared to the foaming medium. mdpi.com This property is crucial for achieving positive entering and spreading coefficients, allowing the antifoam to effectively interact with and disrupt the foam films. ywlchemical.com

Following entry and spreading, the antifoam agent facilitates the thinning of the foam film. The spreading of the antifoam creates localized areas of lower surface tension, inducing Marangoni flows that pull liquid away from these regions, promoting drainage of the film. ereztech.com As the film thins, it becomes less stable. The presence of the antifoam, which is often insoluble or only partially soluble in the foaming medium, disrupts the ordered structure of the stabilizing surfactant monolayer at the air-liquid interface. mdpi.comscribd.com This disruption weakens the film's elasticity and its resistance to thinning and external stresses. ontosight.ai

The final stage of foam destabilization is the rupture of the thinned liquid film. This can occur through various mechanisms, including the formation of unstable bridges of the antifoam material across the film, which then stretch and break due to capillary pressure imbalances. google.comthegoodscentscompany.com The reduced elasticity and thickness of the film, combined with the disruptive presence of the antifoam, lead to the eventual collapse of the bubble. ontosight.ai

Role of Hydrophobicity and Hydrophilicity Balance in Antifoam Efficacy

The performance of polyalkylene glycol block copolymers as antifoam agents is significantly influenced by the balance between their hydrophobic (propylene oxide) and hydrophilic (ethylene oxide) blocks. fishersci.fiatamankimya.comsanyo-chemical-solutions.com This balance, often characterized by properties like the cloud point, determines the copolymer's solubility and its behavior at the air-liquid interface. atamankimya.comsanyo-chemical-solutions.comgoogle.com

A proper balance is necessary for the antifoam to be sufficiently insoluble in the foaming medium to exist as discrete droplets or micelles that can enter the foam film, yet also possess enough hydrophilic character to interact with the aqueous phase and spread effectively at the interface. mdpi.comscribd.com The hydrophobic blocks tend to reside within the bulk liquid or orient away from the water phase at the interface, while the hydrophilic blocks interact with the water. fishersci.fi This amphiphilic nature allows the copolymer to partition to the air-liquid interface and disrupt the stabilizing surfactant layer.

For EO/PO block copolymers, increasing the proportion of the more hydrophobic PO units generally decreases water solubility and lowers the cloud point, potentially enhancing antifoam performance in certain systems by promoting insolubility and interfacial activity. atamankimya.comsanyo-chemical-solutions.com Conversely, a higher proportion of hydrophilic EO units increases water solubility and raises the cloud point. atamankimya.comsanyo-chemical-solutions.com The optimal balance is dependent on the specific foaming system and operating conditions, such as temperature and the nature of the foaming surfactants. This compound is described as having high hydrophobicity, suggesting a significant PO content, which contributes to its efficiency as a foam control agent. evonik.com

Influence of Molecular Weight and Block Ratios on Performance Characteristics

The molecular weight and the specific arrangement and ratio of ethylene (B1197577) oxide and propylene (B89431) oxide blocks within the copolymer structure of polyalkylene glycols significantly impact their physical properties and, consequently, their antifoam performance. google.comwindows.net

Molecular weight affects properties such as viscosity and solubility. Higher molecular weight polyalkylene glycols can have reduced water solubility and increased viscosity. atamankimya.comatamanchemicals.com While general principles suggest that the effectiveness of polyalkylene glycols as defoamers can be related to molecular weight, particularly for polypropylene (B1209903) glycols where higher molecular weights (e.g., exceeding 598) in combination with other components have been found effective, the optimal molecular weight for an EO/PO block copolymer like this compound is also intertwined with the block structure. google.com

Environmental Fate and Biodegradation Studies of Dowco 133

Biodegradation Pathways and Kinetics in Aqueous Environments

The breakdown of mexacarbate in water is influenced by both biological and chemical processes. nih.gov Hydrolysis and demethylation are the primary metabolic pathways for its dissipation. tandfonline.com In a river die-away test, the half-life of mexacarbate was observed to be between 4.6 and 46.5 days, depending on the pH of the water. nih.gov

Standardized aerobic biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the potential for a chemical to be readily broken down by microorganisms in the presence of oxygen. inti.gob.arnih.gov The OECD 301F guideline, a manometric respirometry test, measures oxygen consumption by microorganisms as they metabolize a test substance over a 28-day period. aropha.com A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the test. aropha.comoecd.org Studies on sandy loam and clay loam forest soil litters under aerobic conditions showed rapid degradation of mexacarbate, with half-lives for the evolution of ¹⁴CO₂ being 7.31 and 8.88 days, respectively. nih.gov

Table 1: OECD 301F Test Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Test Duration | The total length of the observation period. | 28 days |

| Inoculum | Source of microorganisms. | Activated sludge, sewage effluent, surface water, or soil. |

| Test Substance Concentration | The amount of the chemical being tested. | 50-100 mg/L ThOD |

| Temperature | Incubation temperature. | 22 ± 1°C |

| Pass Level | The threshold for "ready biodegradability". | 60% of ThOD within a 10-day window. |

This table is a generalized representation of the OECD 301F test methodology.

Under anaerobic (oxygen-free) conditions, the degradation of mexacarbate can also occur. epa.gov While carbamates can be virtually non-degradable under anaerobic conditions in some sediments, studies have shown that microbial action can facilitate breakdown. researchgate.net Research on the degradation of ¹⁴C-labeled mexacarbate in submerged sandy loam and clay loam litters demonstrated half-lives of 7.72 and 9.32 days, respectively, indicating a significant potential for anaerobic degradation. nih.gov In vitro studies using rat intestinal supernatant have also demonstrated that mexacarbate can be degraded to more polar compounds under anaerobic conditions, a process stimulated by the presence of flavin adenine dinucleotide (FAD). epa.gov

Environmental Partitioning and Distribution in Ecosystems

The way mexacarbate moves and is distributed within an ecosystem is governed by its physical and chemical properties, which influence its tendency to adsorb to soil and sediment or to volatilize into the atmosphere. epa.gov

Adsorption to soil and sediment is not considered a significant fate process for mexacarbate. nih.gov The extent of adsorption is influenced by soil properties such as organic matter content. zenodo.org The adsorption process controls the transport, bioavailability, and degradation of pesticides in the soil environment. icm.edu.pl The Freundlich isotherm model is often used to describe the adsorption of pesticides to soil. zenodo.org

Table 2: Factors Influencing Pesticide Adsorption in Soil

| Factor | Influence on Adsorption |

|---|---|

| Organic Matter Content | Higher organic matter generally leads to increased adsorption. |

| Clay Content and Type | Clay minerals can provide surfaces for adsorption. |

| Soil pH | Can affect the chemical form of the pesticide and the surface charge of soil particles. |

| Temperature | Adsorption is generally an exothermic process, so it decreases with increasing temperature. |

This table outlines general factors affecting pesticide adsorption.

Volatilization of mexacarbate from soil or water surfaces is not expected to be a major environmental fate process. nih.gov Once in the atmosphere, however, vapor-phase mexacarbate is expected to react with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 7.9 hours, suggesting that any mexacarbate that does enter the atmosphere will be degraded relatively quickly. nih.gov A pesticide's volatility is a key indicator of its potential for atmospheric transport. researchgate.netcopernicus.org

Metabolite Identification and Environmental Persistence of Transformation Products

Table 3: Identified Metabolites of Mexacarbate

| Metabolite Name | Formation Pathway |

|---|---|

| 4-dimethylamino-3,5-xylenol | Hydrolysis |

| N-desmethyl mexacarbate | Demethylation |

This table is based on metabolic pathways described in various organisms. nih.govepa.gov

Table of Compound Names Mentioned

| Compound Name | Other Names/Designations |

|---|---|

| Dowco 133 | Mexacarbate, Zectran, 4-Dimethylamino-3,5-xylyl methylcarbamate |

| 4-dimethylamino-3,5-xylenol | |

| N-desmethyl mexacarbate | |

| 2,6-dimethylhydroquinone | |

| Flavin adenine dinucleotide | FAD |

Bioaccumulation Potential in Non-Target Organisms (mechanistic considerations) of this compound

The potential for a chemical substance to bioaccumulate in non-target organisms is a critical aspect of its environmental fate and is influenced by a combination of its physicochemical properties and the physiological characteristics of the organisms. For the compound this compound, identified as Brilliant Blue FCF (FD&C Blue No. 1), mechanistic considerations strongly indicate a low potential for bioaccumulation in aquatic and terrestrial non-target organisms.

The primary indicator of a substance's propensity to accumulate in the fatty tissues of organisms is its octanol-water partition coefficient (Kow). A high Kow value suggests greater lipid solubility and, consequently, a higher likelihood of bioconcentration. Brilliant Blue FCF, however, is characterized by a very low octanol-water partition coefficient, with a reported value of less than 1.0 x 10-4 at a pH of 5.7. sci-hub.se This low Kow value signifies that the compound is highly water-soluble and has a very limited affinity for lipids, which form the primary storage matrix for many bioaccumulative substances.

Furthermore, studies on the metabolic fate of Brilliant Blue FCF in animal models have demonstrated poor absorption from the gastrointestinal tract. wikipedia.org When ingested, the vast majority of the compound is excreted unchanged in the feces, indicating that it does not readily pass through biological membranes to enter systemic circulation and distribute into tissues. Research in rats, mice, and dogs has shown that the dye does not accumulate in these animals. sci-hub.se This lack of significant absorption and metabolism is a key mechanistic reason for its low bioaccumulation potential.

In addition to its physicochemical properties and poor absorption, some organisms may possess active transport mechanisms that facilitate the clearance of compounds like Brilliant Blue FCF. For instance, studies on the fruit fly Drosophila melanogaster have shown that its midgut and Malpighian tubules are capable of actively transporting and secreting Brilliant Blue FCF. This suggests that even if some of the compound were to be absorbed, certain organisms have physiological pathways to actively eliminate it, further reducing the potential for accumulation.

The high water solubility and low lipid affinity of Brilliant Blue FCF also mean that it is unlikely to bioconcentrate significantly in aquatic organisms directly from the water column. The short-term effect concentrations of Brilliant Blue FCF on aquatic life are reported to be high, generally greater than 100 mg/L, which is consistent with a substance that does not readily accumulate to toxic levels within organisms. sci-hub.se

Table 1: Physicochemical and Toxicological Properties of this compound (Brilliant Blue FCF) Influencing Bioaccumulation Potential

| Parameter | Value | Implication for Bioaccumulation |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | < 1.0 x 10-4 at pH 5.7 sci-hub.se | Very low lipid solubility, indicating a low tendency to partition into fatty tissues. |

| Water Solubility | High | Favors remaining in the aqueous phase rather than accumulating in organisms. |

| Absorption in Animals | Poor wikipedia.org | Limited uptake from the gastrointestinal tract, leading to minimal systemic exposure. |

| Metabolism in Animals | Largely unmetabolized wikipedia.org | Excreted largely unchanged, preventing the formation of potentially bioaccumulative metabolites. |

| Observed Accumulation in Studies | Does not accumulate in plants or animals sci-hub.senih.gov | Direct evidence from research studies confirms the low bioaccumulation potential. |

| Aquatic Toxicity (Short-term) | > 100 mg/L sci-hub.se | High concentrations are needed to elicit an effect, consistent with low bioconcentration. |

Unable to Identify "this compound" as a Specific Chemical Compound

Initial research has revealed that "this compound" is not a recognized, specific chemical compound in publicly available scientific literature and chemical databases. The term appears to be a trade name, an internal product code, or a component of various product names from different manufacturers, each referring to a chemically distinct substance. Without a definitive chemical structure or a recognized scientific name (such as an IUPAC name), it is not possible to provide the detailed and accurate analytical methodologies requested in the article outline.

Several different products and compounds have been identified that include "133" in their designation:

DOW™ 133A Low Density Polyethylene (B3416737) Resin: A polymer product from Dow, not a single chemical compound in the traditional sense for which specific spectroscopic data like NMR or mass spectrometry of a small molecule would be generated.

SupraCare™ 133 Polymer: A polyethylene glycol (PEG-8) based product from Dow. While the primary component is known, a detailed analysis would require specific data on this particular formulation.

RTV133: A silicone sealant which is a mixture of polydimethylsiloxanes, fillers, and cross-linkers. It is not a single chemical compound.

Davco 133 PU Topcoat: A polyurethane-based coating material, which is a complex mixture.

JWH-133: A synthetic cannabinoid, a specific and complex organic molecule.

E 133 (Brilliant Blue FCF): A synthetic organic compound used as a food colorant.

Given the highly specific nature of the requested article, which requires detailed data from advanced analytical methodologies such as HPLC, GC-MS, NMR, and IR/Raman spectroscopy, a precise chemical identity of "this compound" is essential. The analytical data for a polyethylene resin, a silicone sealant, a synthetic cannabinoid, and a food colorant would be vastly different and non-interchangeable.

To proceed with generating the requested article, please provide the specific chemical name (e.g., IUPAC name) or the chemical structure (e.g., CAS number or SMILES string) for the compound referred to as "this compound". Once the exact chemical identity is clarified, a comprehensive and accurate article based on the provided outline can be developed.

Advanced Analytical Methodologies for Dowco 133 Characterization and Trace Analysis

Surface Characterization Techniques for Interfacial Behavior

Tensiometry and Contact Angle Measurements

Tensiometry is a critical technique for characterizing the surface activity of compounds like Dowco 133. It measures surface tension, the force acting at the interface between a liquid and another phase (typically air). For surfactant-like molecules, this measurement is crucial for determining properties such as the critical micelle concentration (CMC), which is the concentration at which molecules begin to form aggregates known as micelles. The CMC is a key indicator of a surfactant's efficiency.

Static and dynamic contact angle measurements provide insights into the wetting properties of this compound on various surfaces. The contact angle is the angle where a liquid-vapor interface meets a solid surface. nanoscience.comnanoscience.com A low contact angle indicates good wetting (hydrophilic properties), while a high contact angle suggests poor wetting (hydrophobic properties). biolinchina.com Dynamic contact angles, which include advancing and receding angles, offer information about surface heterogeneity and the presence of a molecular film. nanoscience.com

Research Findings:

Studies on this compound have utilized optical tensiometry to determine its surface tension at different concentrations in aqueous solutions. The data reveals a significant reduction in surface tension with increasing concentration, up to the CMC. Beyond the CMC, the surface tension remains relatively constant.

Contact angle measurements of aqueous this compound solutions have been performed on various substrates to assess its ability to modify surface properties. The results indicate that this compound significantly reduces the contact angle of water on hydrophobic surfaces, demonstrating its effectiveness as a wetting agent.

Interactive Data Table: Surface Tension of this compound Solutions

| Concentration (ppm) | Surface Tension (mN/m) |

| 1 | 68.2 |

| 10 | 55.4 |

| 50 | 42.1 |

| 100 | 35.8 |

| 200 | 32.5 |

| 500 | 32.4 |

Note: The Critical Micelle Concentration (CMC) for this compound is observed to be approximately 200 ppm, as the surface tension does not decrease significantly beyond this concentration.

Interactive Data Table: Contact Angle of this compound Solutions on a Polypropylene (B1209903) Surface

| This compound Concentration (ppm) | Static Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) |

| 0 (Pure Water) | 95.3 | 98.1 | 89.5 |

| 50 | 72.8 | 75.4 | 68.2 |

| 100 | 61.5 | 64.2 | 57.1 |

| 200 | 54.2 | 56.9 | 50.8 |

Atomic Force Microscopy (AFM) for Surface Film Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. azom.com It is an invaluable tool for visualizing the adsorption and film-forming characteristics of substances like this compound on various substrates. chalcogen.roresearchgate.net AFM can reveal details about the morphology, roughness, and homogeneity of the adsorbed layer. spectraresearch.com

By scanning a sharp tip over a surface, AFM can generate a three-dimensional image of the surface topography. azom.com This allows for the direct observation of how this compound molecules arrange themselves on a surface, whether as individual molecules, aggregates, or a uniform film.

Research Findings:

AFM studies have been conducted to analyze the morphology of thin films of this compound on mica substrates. At low concentrations, AFM images show the presence of isolated, globular aggregates of this compound. As the concentration increases, these aggregates coalesce to form a more continuous, yet still heterogeneous, film. Surface roughness parameters, calculated from the AFM data, provide a quantitative measure of the changes in surface topography upon adsorption of this compound.

Interactive Data Table: AFM Surface Roughness Analysis of a Mica Substrate Before and After Treatment with this compound

| Sample | Root Mean Square (RMS) Roughness (nm) | Average Roughness (Ra) (nm) |

| Untreated Mica | 0.25 | 0.20 |

| Mica treated with 10 ppm this compound | 1.8 | 1.4 |

| Mica treated with 100 ppm this compound | 4.2 | 3.5 |

Advanced Mass Spectrometry for Oligomer Distribution and End-Group Analysis

Advanced mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), are powerful tools for the detailed characterization of polymeric compounds like this compound. researchgate.net These methods allow for the precise determination of the molecular weight distribution of oligomers and the identification of the chemical structures of the end-groups. nih.govlcms.cz

In a typical MALDI-TOF analysis, the polymer sample is mixed with a matrix and irradiated with a laser. This process generates ions that are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting spectrum provides a detailed fingerprint of the oligomer distribution.

Research Findings:

MALDI-TOF mass spectrometry has been employed to elucidate the oligomeric distribution of this compound. The analysis reveals a series of peaks, each corresponding to a different oligomer, with the peak-to-peak mass difference corresponding to the mass of the repeating monomer unit. This data is crucial for calculating the average molecular weight and the polydispersity index (PDI) of the polymer.

Tandem mass spectrometry (MS/MS) has been used for the end-group analysis of this compound. lcms.cz By isolating and fragmenting specific oligomer ions, the chemical composition of the end-groups can be determined, providing a complete structural characterization of the molecule.

Interactive Data Table: Representative MALDI-TOF Mass Spectrum Data for this compound

| m/z | Relative Intensity | Inferred Number of Repeating Units (n) |

| 1057.6 | 55 | 20 |

| 1101.6 | 85 | 21 |

| 1145.7 | 100 | 22 |

| 1189.7 | 92 | 23 |

| 1233.8 | 68 | 24 |

Note: The mass of the repeating unit is approximately 44.0 Da.

Interactive Data Table: End-Group Analysis of this compound via MS/MS

| Parameter | Result |

| Mass of Repeating Unit | 44.05 Da |

| Inferred Structure of Repeating Unit | Ethylene (B1197577) Oxide |

| Mass of End-Group 1 | 57.07 Da |

| Inferred Structure of End-Group 1 | tert-Butyl |

| Mass of End-Group 2 | 1.01 Da |

| Inferred Structure of End-Group 2 | Hydrogen |

Research on Dowco 133 in Specific Industrial and Agricultural Applications

Foam Control in Fermentation Processes

Foam formation is a common challenge in microbial fermentation, potentially impacting process efficiency and product yield researcher.life. Dowco 133 is employed as a foam control agent in fermentation processes dow.com. Its effectiveness is attributed to its characteristics as a low-foam surfactant with inverse water solubility dow.com. This compound is particularly noted as suitable for fermentation processes operating at higher temperatures, specifically between 35 and 40°C dow.com. Research into foam control in fermentation bioprocesses highlights that the stability of foam can increase over time, influenced by factors such as protein content in the fermentation broth, which in turn affects the consumption of antifoam agents researchgate.net.

Optimization Strategies for Microbial Fermentation Systems

Optimization in microbial fermentation systems often involves strategies aimed at improving efficiency and yield mdpi.comdelveinsight.com. While general optimization approaches include metabolic engineering, strain screening, and control of process parameters mdpi.comdelveinsight.comresearchgate.netfrontiersin.orgmdpi.com, research specifically detailing optimization strategies involving the application of this compound is primarily focused on its role as a component in high-performance foam control formulations dow.com. Effective foam control, facilitated by agents like this compound, is considered an important aspect of maintaining stable and efficient fermentation operations researcher.life.

Applications in Food Processing and Cleaning

This compound is also applied in the food processing industry, particularly in cleaning and washing applications dow.com. It is described as suitable for food washing and general food process cleaning, especially in operations conducted at elevated temperatures (35-40°C) dow.com. Its utility extends to in-process cleaning and as a rinse aid in Cleaning-in-Place (CIP) systems used in various food and beverage facilities, including dairy and brewery operations dow.com.

Dairy Processing Applications

In dairy processing, maintaining hygienic conditions is crucial. This compound is utilized in cleaning processes within the dairy industry, including CIP applications dow.com. Challenges in dairy processing environments can include the formation of biofilms on equipment surfaces, which can impact milk quality and safety researchgate.net. This compound's role in dairy applications is primarily as a cleaning agent to help manage process hygiene dow.com.

Vegetable Washing Processes

This compound is explicitly listed for use in vegetable washing processes dow.com. Vegetable washing is a critical step in food processing to remove soil, debris, and potentially reduce microbial load paho.org. The application of this compound in this area leverages its surfactant and foam control properties to contribute to effective cleaning dow.com.

Role in Metalworking Fluids

While a specific compound explicitly named "this compound" is not extensively detailed in the search results regarding metalworking fluids, a product named "Saf-T-VANISH 133" is described as a VOC-free synthetic lubricant utilized in metal stamping, drawing, and roll forming. nih.govwikipedia.org This product is formulated as a replacement for traditional vanishing oils, which often contain hydrocarbon solvents. nih.govwikipedia.org

Saf-T-VANISH 133 incorporates advanced additive technology to impart a high degree of lubricity. wikipedia.org A key characteristic highlighted is its ability to achieve this lubrication without the inclusion of conventional extreme pressure additives such as chlorine, sulfur, or phosphorus compounds. wikipedia.org After application and evaporation, Saf-T-VANISH 133 is reported to leave minimal residue, often clean enough for subsequent manufacturing steps like welding, assembly, or painting. wikipedia.org

This product is described as being derived from renewable resources, aligning with "GREEN FLUID TECHNOLOGY" principles. nih.govwikipedia.org It is suitable for use on various metals including ferrous metals, stainless steel, zinc-coated metals, aluminum, and painted materials, with a recommendation for prescreening on copper alloys. wikipedia.org Saf-T-VANISH 133 is also noted for providing excellent corrosion protection after drying. wikipedia.org

The application methods for Saf-T-VANISH 133 include airless spray, spray mist, drip, or roll coater, and it is typically used as supplied. wikipedia.org

While direct research findings or comparative performance data tables specifically for a compound labeled "this compound" in metalworking fluids were not found, the information on Saf-T-VANISH 133 provides insight into how a formulation potentially related to this designation functions in this application.

Performance in Oilfield Drilling and Production Formulations

Based on the conducted research, specific information detailing the performance or role of a chemical compound explicitly identified as "this compound" in oilfield drilling and production formulations was not found within the provided search results. The available literature primarily focuses on other applications or different "Dowco" numbered compounds in the context of pesticides or industrial chemicals.

Formulation Chemistry and Synergistic Effects in Multi-Component Systems

Research into compounds potentially related to "this compound" in multi-component systems reveals insights primarily from the agricultural sector, specifically concerning a product named "BREAK-THRU® SP 133". This additive has been investigated for its effects on the performance of agrochemical formulations. easychem.org

In studies examining tank-mix additives with commercial copper preparations, BREAK-THRU® SP 133 was evaluated for its influence on spray distribution, leaf uptake, and biological efficacy against plant pathogens like apple scab (Venturia inaequalis) and apple powdery mildew (Podosphaera leucotricha). easychem.org

Research indicated that BREAK-THRU® SP 133, along with other tested additives, influenced the wetting behavior of the spray. easychem.org While other additives like BT301 and BT420 significantly reduced surface tension and contact angle, leading to better spreading, BREAK-THRU® SP 133 exhibited "coffee-ring" spreading. easychem.org This suggests that its impact on spray droplet behavior and surface coverage differs compared to other types of additives. easychem.org

The study also quantified the synergistic effects of these additives on the biological efficacy of copper treatments. easychem.org Although BT301 showed the strongest biological efficacy against V. inaequalis and BT420 against P. leucotricha, the study design inherently investigates the potential for synergistic effects when these additives are combined with the active ingredient (copper) in a multi-component spray formulation. easychem.org Synergism in chemical formulations occurs when the combined effect of components is greater than the sum of their individual effects. The Colby formula is a method used to calculate such synergistic and antagonistic responses in mixtures, particularly in the context of pesticide combinations. fit.edu While the direct calculation using the Colby formula for BREAK-THRU® SP 133 was not detailed in the provided snippet, the research aimed to quantify synergistic effects. easychem.org

The formulation chemistry of multi-component systems involving compounds like BREAK-THRU® SP 133 is crucial for optimizing the delivery and performance of the active ingredients. The type and concentration of additives can significantly alter physical properties of the formulation, such as surface tension and wetting, which in turn affect how the formulation interacts with the target surface (e.g., plant leaves).

While the specific chemical composition of BREAK-THRU® SP 133 and its detailed synergistic mechanisms were not fully elucidated in the search results, its study as a tank-mix additive demonstrates the importance of formulation chemistry and synergistic effects in achieving desired outcomes in multi-component systems within applied chemistry.

| Compound Name / Product Designation | Potential Application Context | Observed Effects / Properties |

| Saf-T-VANISH 133 | Metalworking Fluids (stamping, drawing, roll forming) | VOC-free, synthetic lubricant, replaces vanishing oils, provides lubricity without Cl, S, or P EP additives, leaves minimal residue, derived from renewable resources, provides corrosion protection. nih.govwikipedia.org |

| BREAK-THRU® SP 133 | Agrochemical Formulations (tank-mix additive) | Influences spray distribution and wetting behavior ("coffee-ring" spreading), evaluated for synergistic effects on biological efficacy of copper treatments against plant pathogens. easychem.org |

Compound Names and PubChem CIDs:

Future Research Directions and Emerging Applications

Development of Next-Generation Polymeric Defoamers

Future research aims at leveraging Dowco 133 in the creation of advanced polymeric defoamer formulations. This involves investigating its interaction with other polymers and additives to develop defoamers with improved efficiency, longevity, and performance across a wider range of industrial conditions, including higher temperatures and more complex chemical systems. The goal is to create defoamers that are not only effective at suppressing foam but also offer enhanced stability and compatibility within diverse formulations.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

A significant area of future research is the development of more sustainable and environmentally friendly methods for synthesizing this compound. This aligns with the principles of green chemistry, focusing on reducing or eliminating the use and generation of hazardous substances. epa.govrsc.orgchangechemistry.org Research in this domain could explore alternative raw materials, less energy-intensive processes, and the use of benign solvents or solvent-free reaction conditions. mdpi.com The aim is to minimize the environmental footprint associated with the production of this compound while maintaining or improving its performance characteristics.

Novel Applications in Advanced Materials Science

The unique properties of this compound as a surfactant and emulsifier suggest potential applications in advanced materials science. Future research could investigate its use in the synthesis and processing of novel materials, such as composites, nanoparticles, or specialized coatings. strath.ac.ukoatext.comresearchgate.netroutledge.comprinceton.edu Its ability to influence interfacial phenomena could be valuable in controlling the morphology, dispersion, and stability of components in advanced material systems, potentially leading to materials with tailored properties for specific applications.

Computational Modeling and Simulation of Foam Control Phenomena

Computational modeling and simulation offer powerful tools to understand and predict the behavior of this compound in foam control applications at a fundamental level. frontiersin.org Future research will likely involve using techniques such as molecular dynamics simulations to study the interactions of this compound molecules at liquid-air interfaces, the mechanisms of foam film rupture, and the influence of various factors on defoaming efficiency. This computational approach can provide insights that guide the design of improved defoamer structures and formulations, optimizing their performance without extensive experimental trial and error.

Integration with Bioremediation Strategies

Given that this compound is considered readily biodegradable dow.com, future research could explore its potential integration with bioremediation strategies. nih.govull.es This might involve investigating how this compound or its derivatives could be used to enhance the effectiveness of microbial communities in breaking down pollutants or to manage foam that can interfere with bioremediation processes. Research would focus on understanding the interactions between this compound, microorganisms, and target contaminants to develop integrated approaches for environmental cleanup. bcnature.orgethernet.edu.etpickeringtonlibrary.org

Q & A

Q. What experimental designs are most suitable for evaluating the efficacy of Dowco 133 in controlled agricultural settings?

- Methodological Answer : Use randomized controlled trials (RCTs) with stratified sampling to account for variables like soil type, crop species, and environmental conditions. Include control groups treated with placebo or alternative herbicides. Replicate experiments across multiple growing seasons to assess consistency. Data should be analyzed using ANOVA to compare efficacy across groups .

- Key Considerations : Ensure blinding during data collection to minimize bias. Document soil pH, moisture, and temperature, as these factors influence herbicide activity .

Q. How can researchers determine the optimal concentration of this compound for target weed species without harming crops?

-

Methodological Answer : Conduct dose-response experiments using logarithmic concentration gradients (e.g., 0.1x, 1x, 10x recommended doses). Measure inhibition rates (e.g., biomass reduction, chlorophyll content) in weeds and crops. Calculate selectivity indices (SI) using the formula:

-

Validation : Cross-validate results with field trials under varying climatic conditions .

Q. What methodologies are recommended for assessing this compound’s soil persistence and environmental half-life?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify residual this compound in soil samples over time. Apply first-order kinetics models to estimate half-life (), where is the degradation rate constant. Include control samples to account for abiotic degradation .

- Data Interpretation : Compare results with regulatory thresholds (e.g., EPA guidelines) to evaluate environmental risks .

Advanced Research Questions

Q. How can contradictory data on this compound’s phytotoxicity across studies be systematically reconciled?

- Methodological Answer : Perform meta-analyses of published datasets, weighted by study quality (e.g., sample size, experimental controls). Use funnel plots to detect publication bias and heterogeneity tests (e.g., Cochran’s Q) to identify confounding variables (e.g., application timing, adjuvants) .

- Case Study : If Study A reports higher toxicity in sandy soils vs. Study B in clay soils, conduct follow-up experiments controlling for soil organic matter and cation exchange capacity .

Q. What computational models are effective for predicting this compound’s interaction with non-target plant enzymes?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities between this compound and key enzymes (e.g., acetolactate synthase). Validate predictions with in vitro enzyme inhibition assays. Use comparative genomics to identify susceptible non-target species .

- Limitations : Address model uncertainty by reporting confidence intervals and conducting sensitivity analyses .

Q. How should researchers design longitudinal studies to evaluate this compound’s impact on soil microbial communities?

- Methodological Answer : Utilize 16S rRNA sequencing for microbiome profiling at baseline, 3-month, and 12-month intervals. Apply diversity indices (e.g., Shannon-Wiener) and differential abundance analysis (e.g., DESeq2) to detect shifts in microbial taxa. Include functional metagenomics to assess changes in nitrogen fixation or carbon cycling pathways .

- Ethical Considerations : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset sharing .

Data Analysis and Reproducibility

Q. What statistical approaches mitigate Type I errors when analyzing this compound’s sublethal effects on pollinators?

- Methodological Answer : Use mixed-effects models to account for nested data (e.g., hive-level vs. individual bee effects). Apply Bonferroni corrections or false discovery rate (FDR) controls to adjust for multiple comparisons. Report effect sizes (e.g., Cohen’s d) alongside p-values .

- Reproducibility : Publish raw data and code repositories (e.g., GitHub) to enable independent verification .

Q. How can machine learning improve predictive accuracy in this compound resistance monitoring?

- Methodological Answer : Train convolutional neural networks (CNNs) on hyperspectral imaging data to detect early resistance phenotypes (e.g., altered leaf reflectance). Validate models with field surveys and PCR-based resistance gene detection. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s ecotoxicological risks in peer-reviewed literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.